4-bromo-5-fluoro-2-methylbenzene-1-sulfonyl chloride 4-bromo-5-fluoro-2-methylbenzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1208076-97-4
VCID: VC7635767
InChI: InChI=1S/C7H5BrClFO2S/c1-4-2-5(8)6(10)3-7(4)13(9,11)12/h2-3H,1H3
SMILES: CC1=CC(=C(C=C1S(=O)(=O)Cl)F)Br
Molecular Formula: C7H5BrClFO2S
Molecular Weight: 287.53

4-bromo-5-fluoro-2-methylbenzene-1-sulfonyl chloride

CAS No.: 1208076-97-4

Cat. No.: VC7635767

Molecular Formula: C7H5BrClFO2S

Molecular Weight: 287.53

* For research use only. Not for human or veterinary use.

4-bromo-5-fluoro-2-methylbenzene-1-sulfonyl chloride - 1208076-97-4

Specification

CAS No. 1208076-97-4
Molecular Formula C7H5BrClFO2S
Molecular Weight 287.53
IUPAC Name 4-bromo-5-fluoro-2-methylbenzenesulfonyl chloride
Standard InChI InChI=1S/C7H5BrClFO2S/c1-4-2-5(8)6(10)3-7(4)13(9,11)12/h2-3H,1H3
Standard InChI Key AFFPJHQMSGQUNK-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1S(=O)(=O)Cl)F)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-bromo-5-fluoro-2-methylbenzenesulfonyl chloride, reflects its substitution pattern:

  • Sulfonyl chloride (-SO2_2Cl) at position 1.

  • Bromine (Br) at position 4.

  • Fluorine (F) at position 5.

  • Methyl (-CH3_3) at position 2.

The SMILES notation CC1=CC(=C(C=C1S(=O)(=O)Cl)F)Br\text{CC1=CC(=C(C=C1S(=O)(=O)Cl)F)Br} and InChI key AFFPJHQMSGQUNK-UHFFFAOYSA-N provide unambiguous representation of its structure .

Physicochemical Characteristics

PropertyValue
Molecular Weight287.53 g/mol
Molecular FormulaC7H5BrClFO2S\text{C}_7\text{H}_5\text{BrClFO}_2\text{S}
Topological Surface Area34.14 Ų
LogP (Partition Coefficient)2.82
Rotatable Bonds1

The electron-withdrawing effects of bromine and fluorine enhance the electrophilicity of the sulfonyl chloride group, while the methyl group introduces steric hindrance, influencing solubility and reaction kinetics .

Synthesis and Production

Synthetic Routes

The synthesis typically involves sulfonylation of a pre-substituted benzene derivative. A common approach includes:

  • Chlorosulfonation: Treatment of 4-bromo-5-fluoro-2-methylbenzene with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) or sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) under controlled temperatures (0–10°C) .

  • Purification: Recrystallization or distillation to isolate the product .

Industrial-Scale Production

Industrial methods employ batch processing with rigorous temperature control to manage exothermic reactions. Solvents like dichloromethane or chloroform are used, and Lewis acid catalysts (e.g., AlCl3\text{AlCl}_3) may accelerate sulfonation .

Reactivity and Applications

Chemical Reactivity

The sulfonyl chloride group (-SO2Cl\text{-SO}_2\text{Cl}) is highly electrophilic, participating in:

  • Nucleophilic Substitution: Reactions with amines, alcohols, or hydrazines yield sulfonamides, sulfonate esters, or sulfonyl hydrazides .

  • Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) leverage the bromine substituent for biaryl synthesis .

Applications in Organic Synthesis

ApplicationDerivative FormedUse Case
Pharmaceutical IntermediatesSulfonamidesAntibiotics, enzyme inhibitors
AgrochemicalsSulfonate estersHerbicides, fungicides
Material SciencePolymeric sulfonatesIon-exchange membranes

For example, sulfonamides derived from this compound are explored for tyrosine kinase inhibition, relevant in cancer therapeutics .

Biological Activity and Research Findings

Enzyme Inhibition

The sulfonyl chloride moiety forms covalent bonds with nucleophilic residues (e.g., cysteine) in enzymes, enabling irreversible inhibition. This property is leveraged in protease and kinase inhibitor development .

GHS Hazard StatementPrecautionary Measure
H314: Causes severe skin burnsP280: Wear protective gloves
H302: Harmful if swallowedP301+P330+P331: If swallowed, rinse mouth
H335: Respiratory irritationP304+P340: Remove to fresh air

Comparison with Structural Analogues

Compound NameMolecular FormulaKey Differences
4-Chloro-5-fluoro-2-methylbenzenesulfonyl chlorideC7H5Cl2FO2S\text{C}_7\text{H}_5\text{Cl}_2\text{FO}_2\text{S}Chlorine substituent increases electrophilicity
5-Bromo-4-fluoro-2-methylbenzenesulfonyl fluorideC7H5BrF2O2S\text{C}_7\text{H}_5\text{BrF}_2\text{O}_2\text{S}Fluoride group enhances hydrolytic stability
2-Methoxy-4-bromo-5-fluorobenzenesulfonyl chlorideC7H5BrClFO3S\text{C}_7\text{H}_5\text{BrClFO}_3\text{S}Methoxy group reduces reactivity

The bromine substituent in the target compound facilitates cross-coupling reactions unavailable in chloro or methoxy analogues .

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